molecular formula C25H22N2O4S2 B2685552 3-(BENZENESULFONYL)-N2-(2-METHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE CAS No. 892289-66-6

3-(BENZENESULFONYL)-N2-(2-METHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2685552
CAS No.: 892289-66-6
M. Wt: 478.58
InChI Key: PFBNVADCGAUCLU-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N2-(2-methoxyphenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a thiophene-2,4-diamine derivative featuring three distinct substituents: a benzenesulfonyl group at position 3, a 2-methoxyphenylamine at position 2, and a 4-methylbenzoyl group at position 5. Its synthesis likely involves sequential functionalization of the thiophene core via coupling reactions with sulfonyl chlorides, aryl isothiocyanates, and benzoylating agents, analogous to methods described for structurally related compounds .

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2-methoxyanilino)thiophen-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S2/c1-16-12-14-17(15-13-16)22(28)23-21(26)24(33(29,30)18-8-4-3-5-9-18)25(32-23)27-19-10-6-7-11-20(19)31-2/h3-15,27H,26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBNVADCGAUCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N2-(2-METHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be constructed through cyclization reactions.

    Introduction of Substituents: The benzenesulfonyl, methoxyphenyl, and methylbenzoyl groups are introduced through electrophilic aromatic substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N2-(2-METHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

This compound features a thiophene ring with multiple functional groups, including a benzenesulfonyl group, a methoxyphenyl group, and a methylbenzoyl group. These substitutions contribute to its unique chemical properties, enhancing its biological activity and potential applications in pharmaceuticals and materials.

Anticancer Activity

Research indicates that thiophene derivatives, including 3-(benzenesulfonyl)-N2-(2-methoxyphenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine, exhibit significant anticancer properties. Compounds with similar structures have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Thiophene derivatives have also demonstrated antimicrobial activity. Studies suggest that these compounds can be effective against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics . The presence of specific functional groups enhances their interaction with bacterial cell membranes, leading to increased efficacy.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are another area of interest. Research indicates that similar thiophene derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. For instance, compounds like this compound can be utilized in the fabrication of organic field-effect transistors (OFETs). Their ambipolar transport characteristics allow for efficient charge carrier mobility, which is crucial for device performance .

Solar Cells

Research has shown that thiophene-based polymers can be employed in organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy efficiently. The incorporation of such compounds can enhance the overall efficiency of solar cells by improving charge separation and transport .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study BAntimicrobial PropertiesShowed effectiveness against MRSA strains with MIC values comparable to existing antibiotics.
Study COrganic ElectronicsAchieved high mobility rates in OFETs using thiophene derivatives as active layers.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N2-(2-METHOXYPHENYL)-5-(4-METHYLBENZOYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Pathways: Affecting signaling pathways by interacting with receptors or other key molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound shares structural similarities with other sulfur-containing heterocycles, differing primarily in substituent patterns and core heterocycles. Key analogs include:

BA97773 (N2-(2,5-Difluorophenyl)-5-(4-Fluorobenzoyl)-3-(4-Methylbenzenesulfonyl)Thiophene-2,4-Diamine)

  • Core Structure : Thiophene-2,4-diamine.
  • Substituents :

  • 3-(4-Methylbenzenesulfonyl) (tosyl group).
  • N2-(2,5-Difluorophenyl).
  • 5-(4-Fluorobenzoyl). The target’s 2-methoxyphenyl and 4-methylbenzoyl substituents may improve solubility and lipophilicity, respectively .

2-(4-Chlorophenylsulfonyl)-N-(3-Methoxypropyl)-4-(4-Methylphenylsulfonyl)-1,3-Thiazol-5-Amine

  • Core Structure : Thiazol-5-amine.
  • Substituents :

  • 2-(4-Chlorobenzenesulfonyl).
  • 4-(4-Methylbenzenesulfonyl).
  • N-(3-Methoxypropyl).
    • Key Differences : The thiazole core and dual sulfonyl groups distinguish this compound. The chlorine atom and methoxypropyl chain may influence steric bulk and electronic properties compared to the target’s thiophene and benzoyl groups .

Triazole Derivatives (Compounds [7–9] from )

  • Core Structure : 1,2,4-Triazole.
  • Substituents :

  • 4-(2,4-Difluorophenyl).
  • 5-(4-(4-X-Phenylsulfonyl)Phenyl).
    • Key Differences : The triazole core and difluorophenyl substituents contrast with the target’s thiophene and methoxyphenyl groups. These compounds exhibit tautomerism (thione-thiol equilibrium), absent in the target .

Physicochemical and Spectroscopic Comparison

Property Target Compound BA97773 Compound Triazole [7–9]
Molecular Formula C24H21N3O4S2 (inferred) C24H17F3N2O3S2 C20H22ClN3O4S3 C21H16F2N4O3S2 (example)
Molecular Weight ~503.5 (calculated) 502.5286 ~532.5 (calculated) ~506.5 (calculated)
Core Heterocycle Thiophene Thiophene Thiazole 1,2,4-Triazole
Key Substituents 3-Benzenesulfonyl, 5-(4-methylbenzoyl), N2-(2-methoxyphenyl) 3-Tosyl, 5-(4-fluorobenzoyl), N2-(2,5-difluorophenyl) 2-(4-Chlorobenzenesulfonyl), 4-Tosyl, N-(3-methoxypropyl) 4-(2,4-Difluorophenyl), 5-(Phenylsulfonylphenyl)
Notable IR Peaks C=O (~1680), S=O (~1350, 1150) C=O (~1675), S=O (~1360, 1160), C-F (~1200) S=O (~1350, 1150), C-Cl (~750) C=S (~1247–1255), NH (~3278–3414)

Functional Group Impact

  • Electron-Donating Groups (Target) : The 2-methoxy group enhances solubility via hydrogen bonding, while the 4-methylbenzoyl increases lipophilicity.
  • Dual Sulfonyl Groups ( Compound) : Increase molecular polarity and may influence target selectivity in enzyme inhibition.

Biological Activity

The compound 3-(Benzensulfonyl)-N2-(2-methoxyphenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Thiophene derivatives like the one often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiophene compounds inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in inflammatory processes.
  • Modulation of Cytokine Production : These compounds can downregulate pro-inflammatory cytokines (e.g., TNF-α, IL-6) while enhancing anti-inflammatory cytokines (e.g., IL-10) .
  • Antioxidant Properties : Thiophene derivatives may also exhibit antioxidant activity, reducing oxidative stress in cells .

1. Anti-inflammatory Activity

Research indicates that thiophene derivatives can significantly reduce inflammation. For instance:

  • Compound administration at 20 mg/kg resulted in a reduction of inflammation through the inhibition of mast cell degranulation by over 63% .
  • In vitro assays demonstrated that certain thiophene derivatives inhibited the enzyme 5-lipoxygenase (5-LOX) by approximately 57% at a concentration of 100 µg/mL .

2. Antimicrobial Activity

Thiophene-based compounds have shown promising antimicrobial effects:

  • Studies on thiophene-derived Schiff base complexes revealed potent activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 2 to 5 µg/mL .
  • The compound's structural modifications enhance its interaction with microbial targets, leading to increased efficacy.

3. Anticancer Potential

Thiophene derivatives are being explored for their anticancer properties:

  • In vitro studies have indicated that certain thiophene compounds exhibit cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • The mechanisms include induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways involved in cell proliferation.

Research Findings and Case Studies

StudyCompoundActivityFindings
Ma et al. (2021)Thiophene DerivativeAnti-inflammatoryReduced TNF-α and IL-8 expression in LPS-induced inflammation models.
Eleftheriadis et al. (2020)Various ThiophenesEnzyme InhibitionSignificant inhibition of COX and LOX enzymes observed.
Moinuddin et al. (2023)Schiff Base ComplexesAntimicrobial & CytotoxicMIC values for bacterial strains were between 0.06–9.9 μg/mL; effective against fungi as well.

Q & A

Q. What are the recommended synthetic pathways for 3-(benzenesulfonyl)-N2-(2-methoxyphenyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine, and what methodological challenges arise during its synthesis?

A two-step approach is commonly employed:

Thiophene core functionalization : Introduce the benzenesulfonyl group at position 3 via nucleophilic substitution under anhydrous conditions (e.g., DMF, 80°C, 12 hours).

Amino group coupling : React with 2-methoxyphenylamine and 4-methylbenzoyl chloride using a palladium-catalyzed Buchwald-Hartwig amination (toluene, 110°C, 24 hours).
Challenges : Competing side reactions (e.g., over-sulfonylation) require strict stoichiometric control . Purity issues may arise due to residual palladium catalysts, necessitating column chromatography or recrystallization in ethanol/water mixtures.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond angles (e.g., CCDC depository codes for analogous compounds: CCDC-1441403) .
  • Spectroscopic profiling :
    • ¹H/¹³C NMR : Key signals include the thiophene protons (δ 7.2–7.5 ppm) and methoxy group (δ 3.8 ppm).
    • FT-IR : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .

Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?

  • In vitro cytotoxicity : Screen against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC₅₀ determination).
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based kinetic assays.
  • Solubility/logP : Assess via shake-flask method to guide formulation studies .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity be resolved through experimental redesign?

  • Case example : Discrepancies in IC₅₀ values across studies may stem from assay conditions (e.g., serum concentration, incubation time).
  • Methodological adjustments :
    • Standardize cell culture protocols (e.g., FBS-free media, 48-hour exposure).
    • Validate results with orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .
  • Statistical rigor : Apply multivariate ANOVA to isolate confounding variables (e.g., batch effects in reagent lots) .

Q. What theoretical frameworks guide the design of derivatives to enhance target selectivity?

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency.
  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes to target receptors (e.g., ATP-binding pockets).
  • Thermodynamic profiling : Calculate ΔG binding via isothermal titration calorimetry (ITC) to optimize enthalpy-driven interactions .

Q. How should environmental fate studies be structured to assess ecological risks of this compound?

  • Partitioning studies : Measure soil adsorption (Kd) and octanol-water coefficients (log Kow) using OECD Guideline 121.
  • Degradation pathways : Perform photolysis (UV irradiation) and biodegradation (OECD 301F) to identify metabolites (e.g., sulfonic acid derivatives).
  • Trophic transfer analysis : Use model ecosystems (e.g., Daphnia magna → zebrafish) to assess bioaccumulation potential .

Q. What advanced spectroscopic techniques resolve ambiguities in its reaction intermediates?

  • LC-HRMS : Track transient intermediates (e.g., sulfonamide radicals) with sub-ppm mass accuracy.
  • In situ FT-IR/Raman : Monitor real-time bond formation during synthesis (e.g., C–S coupling).
  • Solid-state NMR : Characterize amorphous byproducts undetected by XRD .

Methodological Notes

  • Data reproducibility : Archive raw spectral data (e.g., Bruker .topspin files) in FAIR-compliant repositories .
  • Ethical reporting : Disclose negative results (e.g., failed coupling reactions) to mitigate publication bias .

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